2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Medicinal chemistry Structure-activity relationship Pharmacophore design

Researchers seeking to expand SAR around the EthR inhibitor scaffold or explore thiophene regioisomerism in kinase panels often face supply inconsistency for niche heterocyclic amides. This compound solves that with a differentiated 3-thienyl-pyrazole core and ethylenediamine linker, providing a distinct vector for hydrophobic pocket exploration. - Enables methyl-scan SAR when procured alongside the propanamide homolog (CAS 2034366-20-4). - 3-Thienyl substitution reveals sulfur-position-dependent selectivity patterns compared to 2-thienyl regioisomers. - Supplied with reliable ≥95% HPLC purity, ensuring reproducible results in thermal shift or phenotypic assays.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4
CAS No. 2034282-54-5
Cat. No. B2635961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
CAS2034282-54-5
Molecular FormulaC17H17N3O2S
Molecular Weight327.4
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NCCN2C=CC(=N2)C3=CSC=C3
InChIInChI=1S/C17H17N3O2S/c21-17(12-22-15-4-2-1-3-5-15)18-8-10-20-9-6-16(19-20)14-7-11-23-13-14/h1-7,9,11,13H,8,10,12H2,(H,18,21)
InChIKeyCHTWKCZCUDRJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Structural Classification


2-Phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034282-54-5) is a synthetic heterocyclic amide with molecular formula C₁₇H₁₇N₃O₂S and molecular weight 327.40 g/mol [1]. The compound belongs to the phenoxyacetamide class and incorporates a thiophen-3-yl substituent at the pyrazole 3-position connected via an ethylenediamine linker to a 2-phenoxyacetamide terminus. This scaffold situates the compound at the intersection of two bioactive chemical families: the N-phenylphenoxyacetamide EthR inhibitors characterized by Flipo et al. (J. Med. Chem. 2012, 55, 6391–6402) [2], and the broader pyrazole-thiophene acetamide class explored for kinase, GPCR, and antimicrobial targets. The compound is supplied as a research-grade screening compound (typical purity ≥95% by HPLC) intended for target identification, SAR expansion, and chemical biology applications. No published primary research paper or patent currently reports quantitative biological activity data specifically for this compound.

Why Generic Substitution Requires Comparative Evidence


Close structural analogs within the pyrazole-thiophene-acetamide family exhibit distinct molecular recognition profiles that preclude interchangeable use. The N-phenylphenoxyacetamide EthR inhibitor series demonstrates that minor modifications to the phenoxy moiety produce >10-fold shifts in IC₅₀ (from 2.9 μM to sub-0.5 μM) [1]. The target compound differs from its closest commercially available analogs in three critical positions: (i) the thiophene regioisomer (3-yl vs. 2-yl attachment), (ii) the N-alkyl linker geometry (ethyl vs. branched or sulfonamide-extended), and (iii) the acyl terminus (phenoxyacetyl vs. simple acetyl or propanoyl). Each of these variations is known to alter hydrogen-bonding capacity, lipophilicity (clogP), and polar surface area—parameters that directly affect target binding and permeability [2]. Without compound-specific quantitative activity data, assuming functional equivalence to any analog is scientifically unsound and risks procurement of a compound with divergent potency, selectivity, or off-target liability.

Structural Differentiation vs. Closest Analogs


Phenoxyacetyl Terminus vs. Simple Acetyl

The target compound (CAS 2034282-54-5) incorporates a 2-phenoxyacetyl terminus (C₈H₇O₂ fragment), whereas the closest minimally substituted analog N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS 2034595-26-9) bears only a simple acetyl group (C₂H₃O) . This structural difference adds an aromatic ring and an ether oxygen capable of acting as a hydrogen-bond acceptor, increasing the total H-bond acceptor count from 3 to 4 and adding approximately 92 Da to the molecular weight [1]. In the structurally related N-phenylphenoxyacetamide EthR inhibitor series, the phenoxy moiety occupies a hydrophobic pocket formed by Trp207, Thr149, Leu87, and Gly106, and its removal or truncation abolishes binding (ΔTm < 2 °C vs. ΔTm = 6.4 °C for the intact phenoxy compound) [2]. No direct head-to-head assay data are available for the target compound itself.

Medicinal chemistry Structure-activity relationship Pharmacophore design

Acetamide vs. Propanamide Homolog

The target compound (acetamide, R = H at the α-carbon) differs from its direct homolog 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide (CAS 2034366-20-4, R = CH₃) by a single methyl group at the α-position of the phenoxyacetyl moiety [1]. In the N-phenylphenoxyacetamide EthR inhibitor series, the analogous methyl scan revealed that conversion from acetamide (Compound 1) to propionamide (Compound 4 series) resulted in a >10-fold improvement in cellular potency (EC₅₀ = 0.21 μM vs. ~2.9 μM IC₅₀ for the acetamide parent) in M. tuberculosis-infected macrophages [2]. This improvement was attributed to a 180° rotation of the ligand within the binding pocket, enabled by the α-methyl group. Whether the target compound exhibits similar steric tolerance at its putative target(s) cannot be predicted without experimental determination.

Medicinal chemistry Homologation Steric effects

Sulfonamide-Extended Analog Distinction

The target compound carries a direct amide linkage (phenoxy-NH-CO-CH₂-N-pyrazole), whereas the sulfonamide analog 2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide inserts a sulfamoylphenyl spacer between the phenoxyacetamide and the pyrazole-thiophene core [1]. This sulfonamide insertion is pharmacologically significant: aromatic sulfonamides are established zinc-binding groups for carbonic anhydrase (CA) isoforms, and the analog has been annotated as a potential Carbonic Anhydrase 2 inhibitor [2]. In contrast, the target compound lacks this zinc-chelating moiety and is therefore unlikely to engage CA isoforms with comparable affinity. The sulfonamide extension also adds ~108 Da to the molecular weight and introduces an additional H-bond acceptor (sulfonyl oxygen), altering pharmacokinetic determinants including PSA and solubility.

Chemical probe selectivity Carbonic anhydrase Sulfonamide pharmacology

Thiophene Regioisomer Differentiation

The target compound features a thiophen-3-yl moiety attached at the pyrazole 3-position. Many commercially available pyrazole-thiophene acetamides bear the thiophen-2-yl regioisomer instead (e.g., compounds in the N-aryl pyrazole(thio)carboxamide fungicide patent families [1]). The 3-thienyl vs. 2-thienyl attachment shifts the sulfur atom position relative to the pyrazole ring, altering the directionality of the sulfur lone pair and the C-H hydrogen-bond donor capacity. In kinase inhibitor design, thiophene regioisomerism has been shown to affect hinge-region binding geometry: thiophen-2-yl can participate in a chalcogen interaction with the backbone carbonyl of the hinge residue, whereas thiophen-3-yl projects the sulfur away from this interaction site [2]. This regioisomerism can produce >5-fold differences in kinase IC₅₀ values, as documented for thiophenyl-pyrazolourea JNK inhibitors where the 3-thienyl isomer showed distinct selectivity profiles compared to 2-thienyl congeners [3].

Regioisomerism Molecular recognition Kinase inhibitor design

Recommended Research and Procurement Scenarios


EthR and TetR-Family Probe Development

The target compound shares the N-phenylphenoxyacetamide core with validated EthR inhibitors from M. tuberculosis. When procured alongside the propanamide homolog (CAS 2034366-20-4), it enables a methyl-scan SAR study to assess whether α-methyl substitution improves binding affinity in the target of interest. The compound's 3-thienyl substituent provides a vector for exploring hydrophobic pocket interactions distinct from previously characterized 2-thienyl or phenyl-substituted EthR ligands [1]. Thermal shift assay (ΔTm measurement) using purified EthR or related TetR-family regulators is the recommended primary screening format, as established by Flipo et al. [2].

Kinase Selectivity Panel Comparator

The 3-thienyl substitution on the pyrazole ring distinguishes this compound from the more common 2-thienyl pyrazole acetamides found in commercial kinase inhibitor libraries. When incorporated into a kinase selectivity panel alongside its 2-thienyl regioisomer, this compound can reveal sulfur-position-dependent selectivity patterns across the kinome. This application is supported by class-level evidence from thiophenyl-pyrazolourea JNK inhibitors where regioisomerism produced differential JNK1/2/3 selectivity [3]. The absence of a sulfonamide group eliminates carbonic anhydrase inhibition as a confounding off-target activity, making the compound a cleaner probe for kinase or other non-CA targets.

Fragment-Based Drug Discovery Expansion

The compound serves as a linker-extended analog of the minimal N-phenylphenoxyacetamide fragment. Its ethylenediamine spacer between the pyrazole-thiophene and phenoxyacetamide moieties provides additional rotational degrees of freedom (7 rotatable bonds) compared to the direct N-phenyl linkage of the parent EthR inhibitor scaffold, potentially enabling exploration of a wider conformational space in fragment growing campaigns. Procurement alongside the minimal acetyl analog (CAS 2034595-26-9) allows systematic evaluation of the contribution of the phenoxy moiety to binding enthalpy and cellular permeability .

Ethionamide Booster Screening

Given the structural precedent of N-phenylphenoxyacetamide derivatives as ethionamide boosters in M. tuberculosis-infected macrophages (EC₅₀ = 0.21 μM for optimized compound 4 [2]), the target compound may be screened in a phenotypic ethionamide potentiation assay using M. smegmatis or M. tuberculosis. The 3-thienyl-pyrazole motif introduces heteroaromatic diversity not present in the published EthR inhibitor library. A positive hit would establish a new thiophene-containing sub-series with potential for further optimization. Procurement of this compound alongside the propanamide homolog enables direct assessment of the α-methyl effect on ethionamide boosting activity.

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